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Dicyanonickel

Cat. No.: B3343743
CAS No.: 557-19-7
M. Wt: 110.73 g/mol
InChI Key: NLEUXPOVZGDKJI-UHFFFAOYSA-N
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Description

Historical Development of Dicyanonickel Studies

The study of this compound is intrinsically linked to the broader history of cyanometallates, a class of compounds that has captivated chemists for centuries. Early investigations into these compounds were largely descriptive, focusing on their synthesis and basic characterization. The preparation of potassium tetracyanonickelate(II), K₂[Ni(CN)₄], a water-soluble, yellow solid, has long been a standard procedure in inorganic synthesis. The process typically involves the treatment of aqueous solutions of nickel(II) salts with potassium cyanide. A common synthetic route proceeds in a stepwise manner, beginning with the precipitation of the coordination polymer nickel cyanide, Ni(CN)₂, upon the addition of two equivalents of potassium cyanide to a nickel(II) salt solution. This intermediate is then dissolved in an excess of potassium cyanide to form the soluble tetracyanonickelate (B1213329) complex. rsc.org

Early structural elucidations were crucial in understanding the nature of this compound complexes. The tetracyanonickelate(II) anion was determined to possess a square planar geometry, a finding that contributed significantly to the development of coordination theory. This geometry arises from the d⁸ electron configuration of the Ni(II) ion in a strong ligand field provided by the cyanide ions. Spectroscopic techniques, such as infrared spectroscopy, played a vital role in confirming the presence of the cyanide ligand and understanding its bonding to the nickel center, with a characteristic C≡N stretching frequency observed around 2121 cm⁻¹. rsc.org

Significance of this compound in Contemporary Coordination Chemistry

In the realm of modern coordination chemistry, this compound, primarily in the form of the tetracyanonickelate(II) anion, has transcended its role as a simple inorganic salt to become a cornerstone building block for the construction of complex supramolecular architectures. Its significance lies in its ability to act as a versatile linker, connecting metal centers to form multidimensional coordination polymers, including the well-known Prussian blue analogues. scienceopen.com These materials are of immense interest due to their diverse and tunable properties.

The ambidentate nature of the cyanide ligand, capable of coordinating through both its carbon and nitrogen atoms, allows for the formation of extended networks. scienceopen.com In these structures, the tetracyanonickelate unit can bridge other metal ions, leading to the creation of materials with tailored magnetic, porous, and electronic properties. For instance, the assembly of tetracyanonickelate with other transition metal ions has led to the development of novel magnetic materials, where the nickel-cyanide framework mediates magnetic exchange interactions between the metal centers. researchgate.net

Furthermore, the square planar geometry of the [Ni(CN)₄]²⁻ anion can influence the dimensionality and topology of the resulting coordination polymers. This structural control is a key aspect of crystal engineering, enabling the rational design of materials with specific functions. The robustness and stability of the tetracyanonickelate unit also contribute to its utility in creating durable and functional materials.

Current Research Paradigms and Future Trajectories for this compound Compounds

The contemporary research landscape for this compound compounds is vibrant and multifaceted, with a strong focus on their application in materials science and catalysis. The ability to incorporate this compound units into more complex structures has opened up new avenues for the development of functional materials with a wide range of potential applications.

Catalysis: this compound-based materials, particularly Prussian blue analogues containing nickel, have demonstrated significant catalytic activity in various chemical transformations. Their porous nature and the presence of redox-active metal centers make them effective catalysts for both oxidation and reduction reactions. For example, nickel-containing Prussian blue analogues have been investigated as catalysts for the reduction of nitroaromatic pollutants. researchgate.net The high surface area and tunable electronic properties of these materials are key to their catalytic efficacy. Recent research also explores the use of nickel complexes in electrocatalysis and photocatalysis, where this compound-derived materials can facilitate important energy conversion reactions. nih.govnih.gov

Sensing: The unique electronic and optical properties of this compound-containing coordination polymers are being harnessed for the development of chemical sensors. These materials can exhibit changes in their fluorescence or electrochemical signals upon interaction with specific analytes. For instance, nickel-based coordination polymers have been shown to be effective in the selective sensing of ions and small molecules. nih.gov The design of these sensors often relies on the principle of host-guest chemistry, where the porous framework of the coordination polymer selectively binds the target analyte.

Magnetic Materials: The ability of the tetracyanonickelate linker to mediate magnetic interactions between paramagnetic metal centers continues to be a fertile area of research. Scientists are exploring the synthesis of novel this compound-based coordination polymers with tailored magnetic properties, including single-molecule magnets and materials exhibiting long-range magnetic ordering. researchgate.net The precise control over the structure of these materials allows for the fine-tuning of their magnetic behavior.

Future research in the field of this compound compounds is poised to explore several exciting directions. The development of more sophisticated and multifunctional materials through the integration of this compound units with other functional components, such as organic linkers with specific recognition capabilities, is a promising avenue. Furthermore, the investigation of the catalytic properties of this compound-based materials in a wider range of organic transformations and energy-related applications is expected to yield significant advancements. The exploration of their potential in areas such as gas storage and separation, and as components in electronic devices, also represents a burgeoning field of study.

Interactive Data Tables

Catalytic Performance of this compound-Based Materials
CatalystReactionSubstrateProductConversion/Yield (%)Reference
NiFe Prussian Blue Analogue/Nickel FoamWater OxidationWaterOxygen50 mA cm⁻² at 230 mV overpotential nih.gov
Cobalt Tetracyanonickelate Hexacyanochromate (PBA)Reduction of 4-nitroaniline4-nitroanilinep-phenylenediamineTotal reduction in 270 s researchgate.net
Dinuclear Ni ComplexAzoarene SynthesisAryl azidesAzoarenesCatalytic dimerizations with 1–10 mol% catalyst
Ni/SIPrCycloadditionDiynes and isocyanates2-pyridonesHigh yields at room temperature
Sensing Applications of this compound-Containing Coordination Polymers
Sensor MaterialAnalyteDetection MethodDetection LimitReference
Nickel(II)-Based 2D Coordination PolymerCr(VI) ions (Cr₂O₇²⁻)Fluorescence Quenching1.39 ppb nih.gov
Bimetallic Ni-Co-MOFH₂SElectrochemicalReal-time sensing
Sr(II)-based coordination polymerBa(II) / Nitroaromatic compoundsLuminescence-
Magnetic Properties of this compound-Based Coordination Polymers
CompoundMagnetic BehaviorKey FindingsReference
[Ni(hfac)₂(PyBTM)₂]Intramolecular ferromagnetic exchangeJ/kB of 21.8 K researchgate.net
Co(II) Dicyanamide Coordination PolymersAntiferromagnetic couplingθ = -14.2 K nih.gov
Ni(II) complex with 4-pyridyl-substituted nitronyl nitroxideFerromagnetic exchange coupling-

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2N2Ni B3343743 Dicyanonickel CAS No. 557-19-7

Properties

CAS No.

557-19-7

Molecular Formula

C2N2Ni

Molecular Weight

110.73 g/mol

IUPAC Name

nickel(2+);dicyanide

InChI

InChI=1S/2CN.Ni/c2*1-2;/q2*-1;+2

InChI Key

NLEUXPOVZGDKJI-UHFFFAOYSA-N

SMILES

[C-]#N.[C-]#N.[Ni+2]

Canonical SMILES

[C-]#N.[C-]#N.[Ni+2]

boiling_point

Decomposes. (USCG, 1999)

Color/Form

YELLOW-BROWN
Brownish-yellow crystals

density

2.4 at 77 °F (USCG, 1999) - Denser than water;  will sink
2.393 g/cu cm

flash_point

Not Applicable. Not flammable. (USCG, 1999)

melting_point

>200 °C

Other CAS No.

557-19-7

physical_description

Nickel cyanide is an apple-green powder or a green crystalline solid. Insoluble in water. Toxic by inhalation and by ingestion. Carcinogenic. Produces toxic oxides of nitrogen in fires.
Brownish-yellow crystals;  [HSDB] Tetrahydrate: apple-green solid;  Insoluble in water;  [Merck Index]

Pictograms

Irritant; Health Hazard; Environmental Hazard

solubility

Apple-green powder. Insol in water. Slightly soluble in dil acids, freely in alkali cyanides, in ammonia, and in ammonium carbonate. /Tetrahydrate/
SLIGHTLY SOL IN DILUTE ACIDS /NICKEL CYANIDE TETRAHYDRATE/
INSOL IN COLD OR HOT WATER
Insoluble in water
Soluble in aqueous alkali cyanides as well as in other bases, including ammonium hydroxide and alkali metal hydroxides.

Origin of Product

United States

Synthetic Methodologies for Dicyanonickel and Its Derivatives

Controlled Synthesis of Dicyanonickel Coordination Complexes

The controlled synthesis of this compound coordination complexes is pivotal for tuning their physical and chemical properties. The choice of synthetic route—be it in solution or the solid state—and the judicious selection of ligands are critical factors that dictate the structure and, consequently, the function of the resulting material.

Solution-phase synthesis represents the most common and versatile approach for the preparation of this compound complexes. This method typically involves the reaction of a soluble tetracyanonickelate(II) salt, such as potassium tetracyanonickelate(II) (K₂[Ni(CN)₄]), with a solution of another metal complex, often containing a macrocyclic or polydentate ligand. The slow diffusion of the reactants, for instance, by layering solutions of different densities, can promote the growth of high-quality single crystals suitable for X-ray diffraction analysis.

A prevalent strategy is the use of an H-shaped tube to facilitate the controlled reaction between the components. For example, the complex [Ni(En)₂][Ni(CN)₄] · 3.5H₂O (where En is ethylenediamine) was synthesized by the reaction of Ni(En)₂₂ and K₂[Ni(CN)₄] in such a setup. researchgate.net This method allows for the slow formation of the desired product at the interface of the two solutions, leading to crystalline materials. researchgate.net

Another example is the synthesis of one-dimensional chain structures by reacting nickel or copper macrocyclic complexes with K₂[Ni(CN)₄]. researchgate.netnsf.gov In a typical procedure, an aqueous solution of K₂[Ni(CN)₄] is carefully layered onto an acetonitrile (B52724) solution containing the second metal complex. researchgate.net This technique has been successfully employed to synthesize a series of one-dimensional complexes, as detailed in the table below. researchgate.netnsf.gov

ComplexPrecursor 1Precursor 2Solvent SystemYieldReference
[NiL¹][Ni(CN)₄]NiL¹(ClO₄)₂K₂[Ni(CN)₄]Acetonitrile/Water~37% researchgate.net
[CuL²][Ni(CN)₄]·2H₂OCuL²₂K₂[Ni(CN)₄]Acetonitrile/Water~35% researchgate.netnsf.gov

L¹ = 1,8-dimethyl-1,3,6,8,10,13-hexaaza-cyclotetradecane L² = 1,8-dipropyl-1,3,6,8,10,13-hexaazacyclotetradecane

Solid-state synthesis offers an alternative to solution-based methods and can lead to novel structures that are not accessible through conventional techniques. These reactions are typically induced by thermal energy, where the reactants are heated together in the absence of a solvent. This method can promote transformations and the formation of bridged structures. For instance, the dinuclear complex cis-[(en)₂FRcNCNi(CN)₃]·2H₂O has been prepared by heating trans-[CrF(H₂O)(en)₂][Ni(CN)₄] in the solid state. researchgate.net This approach relies on the thermal decomposition or rearrangement of the precursor complex to form new coordination bonds.

The structure of this compound complexes can be precisely controlled through the use of specific ligands that direct the assembly of the coordination framework. The geometry and connectivity of the resulting architecture are largely dictated by the coordination preferences of the metal ions and the bridging capabilities of the tetracyanonickelate (B1213329) unit, which can act as a ligand.

Role of Precursors in this compound Complex Formation

The choice of precursors is fundamental to the successful synthesis of this compound complexes. The most crucial precursor is a source of the this compound species, which is almost invariably the tetracyanonickelate(II) anion, [Ni(CN)₄]²⁻. This is typically introduced in the form of a soluble salt, with potassium tetracyanonickelate(II) (K₂[Ni(CN)₄]) being the most common choice due to its stability and solubility in water. researchgate.net

The second component in the synthesis is a metal complex that can coordinate to the nitrogen atoms of the cyanide ligands of the [Ni(CN)₄]²⁻ unit. These are often cationic complexes of transition metals such as nickel(II) or copper(II), stabilized by multidentate ligands. researchgate.netnsf.gov The ligands in these precursor complexes play a dual role: they satisfy the coordination sphere of the second metal ion and direct the geometry of the final product, as seen in ligand-directed synthesis. Examples of such precursors include NiL¹₂ and CuL²₂, where L¹ and L² are macrocyclic ligands. researchgate.netnsf.gov The reaction between these two types of precursors leads to the formation of cyano-bridged polynuclear structures.

Computational Design and Prediction of this compound Synthesis Pathways

While the experimental synthesis of this compound complexes is well-established, the use of computational methods to design and predict synthetic pathways for these specific compounds is an emerging area. Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate the electronic structure, stability, and geometry of this compound complexes. universepg.com These theoretical insights are crucial for understanding the fundamental properties that govern their formation and can indirectly guide synthetic efforts.

Computational studies on the tetracyanonickelate(II) anion, [Ni(CN)₄]²⁻, have been instrumental in refining our understanding of its electronic structure and spectroscopic properties. nsf.govresearchgate.net By employing high-level quantum mechanical methods, researchers have been able to provide accurate assignments of the d-d bands in its absorption spectrum and determine the ordering of the frontier d-orbitals. nsf.govresearchgate.net This fundamental knowledge is essential for predicting how the [Ni(CN)₄]²⁻ unit will interact with other metal centers and ligands during a synthesis.

Furthermore, DFT calculations can be used to model the geometry of more complex this compound derivatives. For instance, theoretical bond lengths and angles for complexes like bis{2-(2-trifluoromethylbenzylidene)hydrazine-1-carbothioamido-κ²N²,S}nickel(II) have been calculated and show good agreement with experimental X-ray crystallographic data. nih.gov Such calculations can help to predict the most stable isomer of a complex and understand the nature of the coordination bonds. universepg.com

While direct prediction of a multi-step synthesis pathway for a target this compound architecture remains a significant challenge, computational methods can assess the thermodynamic feasibility of potential reaction products. By calculating the stability of different possible coordination modes and isomers, computational chemistry can help to rationalize experimental outcomes and guide the selection of ligands and reaction conditions to favor the formation of a desired product. researchgate.net The synergy between computational prediction of structure and properties and experimental synthesis is a promising avenue for the future rational design of novel this compound materials. mdpi.com

Coordination Chemistry and Electronic Structure of Dicyanonickel Complexes

Ligand Field Theory and Electronic Structure Investigations

Investigating the electronic structure of dicyanonickel complexes heavily relies on ligand field theory (LFT) and computational methods. These tools help elucidate the interactions between the nickel ion and the cyanide ligands, as well as any ancillary ligands present.

Computational methods, including ab initio calculations, density functional theory (DFT), and time-dependent DFT (TD-DFT), have been extensively employed to understand the electronic configurations and excited states of this compound complexes. These studies aim to accurately predict orbital energy orderings and transition energies, which are often difficult to assign definitively from experimental spectra alone nsf.govacs.orgacs.org. For instance, studies on [Ni(CN)4]2− have used advanced computational techniques to resolve ambiguities in previous assignments of its electronic absorption spectrum, proposing specific assignments for d-d transitions based on calculated orbital energies and excited state ordering nsf.govacs.orgacs.org. These calculations often reveal the significant contribution of π-backbonding from nickel to cyanide, which stabilizes the dxy orbital nsf.govacs.orgacs.org.

Structural Diversity and Coordination Geometries

This compound(II) complexes are known for their structural versatility, with nickel(II) adopting various coordination geometries depending on the specific ligands and reaction conditions.

The square planar geometry is a hallmark for Ni(II) d8 complexes, particularly when coordinated by strong field ligands like cyanide. The tetracyanonickelate(II) anion, [Ni(CN)4]2−, is a classic example of a square planar Ni(II) complex nsf.govacs.orgchemistryjournals.netresearchgate.net. In this motif, the nickel ion is at the center of a plane formed by four carbon atoms from the cyanide ligands. This diamagnetic, low-spin configuration is favored due to the significant ligand field splitting induced by the cyanide ligands researchgate.netstackexchange.comchemistryjournals.net. Research has also explored polymeric structures where Ni(CN)4 units act as building blocks, often bridged by other metal ions, maintaining the square planar coordination around nickel researchgate.netiucr.orgacs.orgarxiv.orgscispace.comacs.org. For instance, in heteronuclear complexes like [Cu2(medpt)2(N3)2Ni(CN)4]n, the Ni(II) atom remains in a square planar environment, coordinated by four cyanide carbon atoms iucr.org.

While square planar geometry is common, nickel(II) can also adopt a trigonal bipyramidal (TBP) coordination geometry, especially when coordinated by a combination of ligands that favor five-coordination. Studies have reported Ni(II) complexes with cyanide ligands and phosphine (B1218219) ligands that exhibit TBP structures researchgate.netresearchgate.netacs.orgacs.orgresearchgate.netacs.org. For example, complexes of the type Ni(PR3)3(CN)2 have been synthesized, and their electronic and vibrational spectra, along with X-ray crystallography, have confirmed a trans-trigonal-bipyramidal structure researchgate.net. In these TBP complexes, the nickel atom is coordinated by five donor atoms, typically with three phosphine ligands and two cyanide ligands arranged in a trigonal bipyramidal fashion. The electronic structures of these TBP complexes have been investigated using molecular orbital calculations, correlating the geometry with spectral assignments researchgate.net.

Formation and Characterization of Higher-Order this compound Architectures

The coordination chemistry of nickel with cyanide ligands extends beyond simple mononuclear complexes to intricate supramolecular assemblies. These higher-order structures are often constructed through the self-assembly of metal ions and cyanide linkers, leading to diverse dimensionalities and topologies.

Trinuclear this compound Complexes: Synthesis and Structural Analysis

Trinuclear complexes involving nickel and cyanide ligands have been synthesized, typically featuring a central nickel atom bridged by cyanide ligands to other metal centers. For instance, a cyano-bridged trinuclear complex, Cu(bappz)(μ-NC)Ni(CN)₂₂, has been reported, where a Ni(CN)₂ unit acts as a linker between two copper centers researchgate.net. In such structures, the nickel(II) ion is coordinated by two cyanide ligands, which bridge to the adjacent copper ions, thereby establishing a trinuclear arrangement. The precise synthesis and structural analysis of these complexes are crucial for understanding their assembly mechanisms and potential magnetic or electronic properties.

Polymeric this compound Systems: Chain and Network Formation

This compound moieties, particularly the planar [Ni(CN)₄]²⁻ ion, are highly effective in constructing polymeric coordination compounds, including one-dimensional chains, two-dimensional layers, and three-dimensional networks iucr.orgnih.gov. The strong bonding nature and predictable directionality of the cyanide ligand enable it to act as a versatile linker, connecting metal ions into extended frameworks nih.gov.

One-Dimensional Chains: Ni(CN)₄²⁻ units can bridge other metal ions, such as copper or zinc, to form linear chains iucr.orgtandfonline.comresearchgate.net. In these systems, the [Ni(CN)₄]²⁻ unit often maintains its square-planar geometry, with cyanide ligands extending to link adjacent metal centers, creating a repeating unit along the chain iucr.orgresearchgate.netresearchgate.net.

Two- and Three-Dimensional Networks: These chains can further assemble through inter-chain interactions, such as hydrogen bonding or π–π stacking, to form more complex two- or three-dimensional supramolecular networks researchgate.netiucr.orgresearchgate.netwikipedia.org. For example, Hofmann-type clathrates, which often incorporate Ni(CN)₄²⁻ as part of the framework, create porous structures capable of encapsulating guest molecules wikipedia.orgresearchgate.net. These networks can exhibit grid-like arrangements where Ni(CN)₄²⁻ units bridge other metal ions researchgate.net.

Clathrate Compounds Involving this compound Moieties

Clathrate compounds are characterized by a lattice structure that encloses guest molecules wikipedia.org. This compound moieties, particularly within Hofmann-type frameworks, play a significant role in forming these host-guest systems. The Ni(CN)₄²⁻ unit, often linked to other metal ions like cadmium, forms a rigid framework with cavities that can accommodate various guest molecules, such as aromatic hydrocarbons wikipedia.orgcapes.gov.br. The selectivity of these frameworks for certain guests has led to applications in separation technologies wikipedia.org.

Table 1: Examples of Clathrate Compounds Involving this compound Moieties

Host Framework ComponentGuest Molecule(s)Host Formula ExampleReference
Ni(CN)₄²⁻, Cd(II)o-toluidine[Cd(p-xda)Ni(CN)₄]·o-CH₃C₆H₄NH₂ capes.gov.br
Ni(CN)₄²⁻, Cd(II)m-toluidine[Cd(p-xda)₂Ni(CN)₄]·m-CH₃C₆H₄NH₂ capes.gov.br
Ni(CN)₄²⁻, Cd(II)Phenol, Water[Cd(p-xda)₂Ni(CN)₄]·C₆H₅OH·H₂O capes.gov.br
Ni(CN)₄²⁻, Cd(II)Quinoline[Cd(p-xda)₂Ni(CN)₄]·C₉H₇N capes.gov.br
Ni(CN)₄²⁻, Cd(II)Pyrrole[Cd₂(p-xda)₃{Ni(CN)₄}₂]·2C₄H₅N capes.gov.br

Bonding Characteristics of Cyanide Ligands in this compound Complexes

The cyanide ligand (CN⁻) is known for its ambidentate nature and its ability to act as both a terminal and a bridging ligand, significantly influencing the structural diversity of nickel complexes.

Analysis of Terminal Cyanide Coordination Modes

When cyanide ligands coordinate to a nickel center without bridging to another metal, they are considered terminal ligands. In such arrangements, the cyanide typically coordinates through its carbon atom to the nickel center, forming a metal-carbon bond. Nickel(II) often adopts a square-planar geometry when coordinated by cyanide ligands, with the nitrogen atoms of the cyanide groups pointing outwards tandfonline.comresearchgate.net.

In some nickel complexes, cyanide ligands can exhibit terminal coordination alongside bridging modes researchgate.net. For example, in pentacyanonickelate(II) species, such as [Ni(CN)₅]³⁻, the cyanide ligands occupy positions in square pyramidal or trigonal bipyramidal geometries researchgate.netacs.org. The Ni-C bond lengths in these complexes can vary, with equatorial Ni-C bonds typically around 1.86 Å and axial bonds around 2.17 Å in square pyramidal environments researchgate.net.

Table 2: Nickel-Cyanide Bond Lengths

Complex/Coordination GeometryBond TypeBond Length (Å)Source
[Ni(CN)₅]³⁻ (equatorial)Ni-C~1.86 researchgate.net
[Ni(CN)₅]³⁻ (axial)Ni-C~2.17 researchgate.net
Square-planar Ni(II)Ni-C~1.86 researchgate.net

Research on Bridging Cyanide Ligation in Extended Structures

The most significant role of cyanide ligands in forming higher-order this compound architectures is their ability to act as bridging ligands. By connecting two or more metal centers, cyanide ligands facilitate the construction of polymeric chains, layers, and three-dimensional networks iucr.orgnih.govwikipedia.org.

List of Compound Names Mentioned:

this compound

Tetracyanonickelate(II) ion ([Ni(CN)₄]²⁻)

Pentacyanonickelate(II) ion ([Ni(CN)₅]³⁻)

Cu(bappz)(μ-NC)Ni(CN)₂₂

[Cd(p-xda)Ni(CN)₄]

[Cd(p-xda)₂Ni(CN)₄]

[Cd(p-xda)Ni(CN)₄]·o-CH₃C₆H₄NH₂

[Cd(p-xda)₂Ni(CN)₄]·m-CH₃C₆H₄NH₂

[Cd(p-xda)₂Ni(CN)₄]·C₆H₅OH·H₂O

[Cd(p-xda)₂Ni(CN)₄]·C₉H₇N

[Cd₂(p-xda)₃{Ni(CN)₄}₂]·2C₄H₅N

Hofmann-type clathrates (general class involving Ni(CN)₄)

Advanced Spectroscopic and Diffraction Characterization of Dicyanonickel Complexes

Vibrational Spectroscopy Studies

Fourier-Transform Infrared (FTIR) Spectroscopy of Cyanide Stretching Frequencies

FTIR spectroscopy is widely used to identify the presence and environment of cyanide ligands in nickel complexes. The characteristic stretching frequency (ν(CN)) of the cyanide ion typically appears in the range of 2000–2200 cm⁻¹. The exact position and appearance of these bands are sensitive to the coordination mode of the cyanide ligand (terminal vs. bridging) and the electronic environment of the nickel center.

In K₂[Ni(CN)₄]·H₂O, the ν(CN) band is observed around 2122 cm⁻¹ dergipark.org.tr. When cyanide acts as a bridging ligand, forming cyanide bridges between metal centers, the ν(CN) frequency generally shifts to higher wavenumbers compared to terminal cyanide ligands dergipark.org.trresearchgate.net. For example, in complexes like [M(hepH)₂Ni(μ-CN)₂(CN)₂], terminal cyanide stretching frequencies are typically found around 2148–2160 cm⁻¹, while bridging cyanide frequencies appear in a similar range, often slightly higher, around 2148–2160 cm⁻¹ dergipark.org.tr. In other bridged complexes, such as [Cu(detu)₄Ni(CN)₄]-2H₂O, bridging cyanide groups show ν(CN) bands at 2166 and 2137 cm⁻¹, with terminal cyanide groups observed at 2114 cm⁻¹ scielo.org.za.

The presence of multiple peaks in the FTIR spectra within the 2000–2200 cm⁻¹ region often indicates the coexistence of different types of cyanide coordination (e.g., terminal and bridging) or variations in the nickel-cyanide bonding environment dergipark.org.trscielo.org.zaresearchgate.net. For instance, the transformation of a Ni³⁺-CN-Fe²⁺ structure to a Ni²⁺-CN-Fe³⁺ structure can be identified by shifts in FTIR peaks, with peaks at 2098 and 2165 cm⁻¹ being indicative of such changes researchgate.net. Prussian blue analogues (PBAs) containing Ni-CN units typically show a predominant IR band around 2093–2096 cm⁻¹, attributed to the reduced iron form, while the oxidized iron form would exhibit bands at higher wavenumbers (>2150 cm⁻¹) researchgate.net.

Complex/CompoundObserved ν(CN) (cm⁻¹)AssignmentReference
K₂[Ni(CN)₄]·H₂O2122Terminal CN stretching dergipark.org.tr
[Ni(hepH)₂Ni(μ-CN)₂(CN)₂] (Ni-hepH-Ni)2148Terminal CN stretching dergipark.org.tr
2160Bridging CN stretching dergipark.org.tr
[Cu(detu)₄Ni(CN)₄]-2H₂O2114Terminal CN stretching scielo.org.za
2166, 2137Bridging CN stretching scielo.org.za
NiPB@AgNC2098CN stretching (Ni-CN interaction) researchgate.net
Fe-C≡N-X2060CN stretching frequency researchgate.net
AgHCF (PBA)2093CN stretching (Fe-reduced form) researchgate.net
CuHCF (PBA)2096CN stretching (Fe-reduced form) researchgate.net

Raman Spectroscopy for Vibrational Mode Assignment

Raman spectroscopy complements FTIR by providing information on vibrational modes that are Raman-active. For the tetracyanonickelate(II) ion ([Ni(CN)₄]²⁻), modes such as A₁g and B₁g are Raman-active and are associated with cyanide stretching vibrations dergipark.org.trresearchgate.netdergipark.org.tr. These modes typically appear at higher frequencies compared to their FTIR counterparts when cyanide acts as a bridging ligand dergipark.org.trdergipark.org.tr.

In complexes like [M(hepH)₂Ni(μ-CN)₂(CN)₂], Raman-active A₁g and B₁g cyanide stretching modes have been reported in the range of 2132–2179 cm⁻¹ depending on the metal center (M) dergipark.org.tr. For Prussian blue analogues, Raman spectra also exhibit bands related to C≡N stretching, with modes like A₁g and Eg being Raman-active researchgate.net. For AgHCF and CuHCF, Raman spectra show bands at 2133 and 2155 cm⁻¹ (AgHCF) and 2121 and 2159 cm⁻¹ (CuHCF), attributed to the iron-reduced form of the structure researchgate.net. The spectral features observed in both FTIR and Raman spectroscopy are generally consistent with the proposed structures of these complexes, providing evidence for the coordination of cyanide ligands and the formation of metal-cyanide networks researchgate.netdergipark.org.trresearchgate.netscilit.com.

Complex/CompoundObserved Raman ν(CN) (cm⁻¹)AssignmentReference
Fe-hepH-Ni2179, 2169A₁g and B₁g CN stretching dergipark.org.tr
Co-hepH-Ni2165, 2157A₁g and B₁g CN stretching dergipark.org.tr
Ni-hepH-Ni2172, 2132A₁g and B₁g CN stretching dergipark.org.tr
AgHCF (PBA)2133, 2155C≡N stretching (Fe-reduced form) researchgate.net
CuHCF (PBA)2121, 2159C≡N stretching (Fe-reduced form) researchgate.net
[Ni(CN)₄]²⁻ in complexesShifted to higher frequencyRaman active ν(CN) (A₁g and B₁g) dergipark.org.tr

Correlation of Vibrational Spectra with Dicyanonickel Structure and Bonding

Vibrational spectra provide critical insights into the structure and bonding within this compound complexes. The shift in ν(CN) frequencies is a direct indicator of the cyanide ligand's coordination mode. Higher frequencies are generally associated with terminal cyanide ligands, while lower frequencies can indicate bridging cyanide ligands due to altered bond strengths and electronic interactions dergipark.org.trresearchgate.net. The presence of both terminal and bridging cyanides, or variations in the Ni-CN bond, can lead to multiple bands in the spectra scielo.org.zaresearchgate.net.

The Ni(II) ion in complexes like [M(ampy)₂Ni(μ-CN)₂(CN)₂]ⁿ typically adopts a square-planar geometry, coordinated by four carbon atoms of the cyanide groups researchgate.netdergipark.org.tr. The cyanide ligands can act as both bridging and terminal ligands, enabling the formation of diverse supramolecular architectures, including 1D, 2D, and 3D networks dergipark.org.tr. The ν(Ni-CN) stretching and δ(Ni-CN) bending vibrations are also observed in the lower frequency region (600–400 cm⁻¹), further supporting the structural assignments dergipark.org.tr. The interpretation of these vibrational modes, often aided by theoretical calculations such as Density Functional Theory (DFT), helps in understanding the force constants and bond strengths within the this compound framework scienceasia.org.

Electronic Spectroscopy Investigations

Electronic spectroscopy, particularly UV-Visible absorption spectroscopy, is instrumental in characterizing the electronic transitions within this compound complexes, including ligand-to-metal (LMCT) and metal-to-ligand (MLCT) charge transfer bands, as well as d-d transitions.

UV-Visible Absorption Spectroscopy for Ligand-to-Metal and Metal-to-Ligand Charge Transfer Bands

UV-Visible absorption spectroscopy probes the electronic transitions that occur when electrons are promoted from lower energy molecular orbitals to higher energy ones. Charge Transfer (CT) transitions, which involve the movement of an electron between metal-centric and ligand-centric molecular orbitals, are typically intense and appear at higher wavelengths libretexts.orgshu.ac.uk. In nickel-cyanide complexes, both LMCT and MLCT transitions can be observed.

For the tetracyanonickelate(II) ion ([Ni(CN)₄]²⁻), studies have reported absorption bands in the UV-Vis region. Polarized absorption spectra of [Ni(CN)₄]²⁻ crystals revealed bands around 20,000 cm⁻¹ (weak, parallel-polarized), 23,000 cm⁻¹ (broad, parallel-polarized), and 27,000 cm⁻¹ (perpendicular-polarized) nsf.gov. These bands are often assigned to d-d transitions, but charge transfer bands can also contribute significantly. In some nickel(II) complexes, absorption peaks observed in the range of 250–350 nm are indicative of cyanide presence and are related to species like Ni(CN)₄²⁻ researchgate.net.

Electrochemical Characterization Techniques

Cyclic Voltammetry and Redox Behavior of this compound Species

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of chemical compounds, providing information about the potentials at which electron transfer occurs and the reversibility of these processes. For this compound complexes, particularly the well-studied tetracyanonickelate(II) ion, [Ni(CN)₄]²⁻, CV reveals distinct reduction events.

Research indicates that [Ni(CN)₄]²⁻ typically undergoes at least one significant reduction in aqueous or non-aqueous electrolytes. For instance, in aqueous solutions, a reversible one-electron reduction to the tetracyanonickelate(I) species, [Ni(CN)₄]³⁻, is observed at potentials around -0.42 V versus Ag/AgCl researchgate.net. This process is characterized by a peak-to-peak separation (ΔEp) typically between 60-80 mV, indicative of a diffusion-controlled and relatively reversible electron transfer libretexts.orgedaq.com. Further reduction to the tetracyanonickelate(0) species, [Ni(CN)₄]⁴⁻, may occur at more negative potentials, often exhibiting less reversibility with a larger ΔEp, suggesting slower kinetics or coupled chemical reactions researchgate.net.

The dependence of peak current (Ip) on the scan rate (ν) is a key diagnostic parameter in CV. For diffusion-controlled processes, Ip is expected to increase linearly with the square root of the scan rate (Ip ∝ ν¹/²), a behavior consistent with the observed redox processes of [Ni(CN)₄]²⁻ researchgate.netrsc.org. Oxidation of the [Ni(CN)₄]²⁻ species is generally not observed under typical electrochemical conditions, as nickel(II) is already in a relatively stable oxidation state within this complex researchgate.net.

Table 1: Representative Redox Potentials for [Ni(CN)₄]²⁻

Redox CouplePotential (V vs. Ag/AgCl)ReversibilityElectron TransferReference
Ni(II)/Ni(I)-0.42Reversible1 e⁻ researchgate.net
Ni(I)/Ni(0) (approx.)-1.05Quasi-reversible1 e⁻ researchgate.netacs.org

Note: Potentials can vary depending on the electrolyte, solvent, and electrode material used.

Electrochemical Impedance Spectroscopy (EIS) in this compound Systems

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that probes the impedance of an electrochemical system over a range of frequencies. It is invaluable for characterizing interfacial phenomena, including charge transfer kinetics, diffusion processes, and capacitance at the electrode-electrolyte interface. In this compound systems, EIS can provide detailed insights into the behavior of these complexes when immobilized on electrode surfaces or participating in electrochemical reactions.

EIS measurements typically yield Nyquist plots (imaginary impedance vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency). These plots are analyzed using equivalent circuit models (ECMs) that represent the physical processes occurring at the interface jecst.orgresearchgate.netpineresearch.commdpi.comutrgv.edu. A common ECM for electrochemical interfaces includes components such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl) pineresearch.commdpi.com.

In this compound systems, the charge transfer resistance (Rct) is a critical parameter reflecting the kinetics of electron transfer between the nickel complex and the electrode surface researchgate.netpineresearch.commdpi.commetrohm.com. Lower Rct values generally indicate faster electron transfer rates. For electrodes modified with nickel cyanide complexes, Rct values can vary significantly based on the electrode material, the complex's immobilization method, and the electrolyte composition, but values in the range of 50-200 Ω cm² have been reported for such systems rsc.org. The double-layer capacitance (Cdl) reflects the properties of the electrical double layer formed at the electrode-electrolyte interface and is typically in the range of 10-50 µF cm⁻² rsc.orgmetrohm.com.

Table 2: Representative EIS Parameters for this compound Systems

ParameterTypical Value RangeSignificanceReference
Solution Resistance (Rs)0.77 - 1.3 ΩResistance of the electrolyte and cell components rsc.org
Charge Transfer Resistance (Rct)50 - 200 Ω cm²Kinetics of electron transfer at the electrode-electrolyte interface rsc.orgmdpi.com
Double-Layer Capacitance (Cdl)10 - 50 µF cm⁻²Capacitance of the electrical double layer at the electrode-electrolyte interface rsc.orgmetrohm.com

Note: Values are indicative and can vary based on experimental conditions and specific nickel cyanide complexes studied.

Theoretical and Computational Studies of Dicyanonickel Systems

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structures

Density Functional Theory (DFT) has become a principal method for investigating the structural and electronic properties of transition metal complexes like dicyanonickel. DFT calculations can predict stable geometries and provide detailed information about the electronic landscape of these molecules. nih.govju.edu.et

Research has employed DFT to study the electronic and structural properties of various nickel-containing systems. ju.edu.et For instance, DFT calculations have been used to investigate the stability of nickel-aqua complexes, comparing the energies of different isomers. universepg.com In the context of this compound analogues, DFT has been utilized to determine the thermodynamics associated with catalytic processes, such as the formation of molecular hydrogen. nih.gov These studies often involve optimizing the molecular geometry to find the lowest energy conformation and then calculating electronic properties such as orbital energies and charge distributions.

DFT calculations on nickel clusters have systematically explored various isomers and spin states to identify the most stable configurations. nih.gov This approach is crucial for understanding the fundamental properties that govern the behavior of more complex systems. The choice of functional and basis set in DFT calculations is critical for obtaining accurate results, and studies often benchmark their methods against experimental data or higher-level computational techniques. universepg.com

Calculated Properties of Nickel Cyanide Systems from DFT Studies
SystemCalculated PropertyValueReference Functional/Basis Set
[Ni(CN)₄]²⁻Ni-C Bond Length~1.86 ÅNot Specified
[Ni(CN)₄]²⁻C-N Bond Length~1.15 ÅNot Specified
Ni(SeNHC₂(CN)₂)₂HOMO-LUMO GapNot SpecifiedNot Specified nih.gov

Molecular Orbital Theory Applications in this compound Bonding Analysis

Molecular Orbital (MO) theory provides a framework for understanding the bonding in coordination compounds by considering how atomic orbitals combine to form molecular orbitals that extend over the entire molecule. uoanbar.edu.iqutah.edu In this compound systems, MO theory is essential for explaining the nature of the metal-ligand interactions.

The interaction between the d-orbitals of the nickel atom and the orbitals of the cyanide ligands leads to the formation of bonding, non-bonding, and antibonding molecular orbitals. libretexts.orgyoutube.com The cyanide ion (CN⁻) is a strong-field ligand that can engage in both σ-donation and π-backbonding. The σ-donation involves the overlap of filled cyanide orbitals with empty nickel d-orbitals, while π-backbonding involves the overlap of filled nickel d-orbitals with empty π* orbitals of the cyanide ligands. nsf.gov

In the square planar [Ni(CN)₄]²⁻ complex, the d-orbital splitting pattern is particularly important. chegg.com MO calculations have shown that strong π-backbonding in the plane of the molecule stabilizes the dxy orbital more than the out-of-plane dxz and dyz orbitals are stabilized by their respective bonding interactions. nsf.gov This leads to a specific ordering of the d-orbital energies, which has been a subject of considerable study and has been clarified through a combination of spectroscopic experiments and high-level calculations. nsf.gov The electronic configuration of Ni²⁺ ([Ar] 3d⁸) in a low-spin square planar environment results in the lower energy d-orbitals being fully occupied, leading to a diamagnetic complex. stackexchange.comadichemistry.com

Key Molecular Orbitals in a Square Planar this compound Complex
Orbital TypeContributing Atomic OrbitalsDescription
BondingNi (d, s, p) + CN⁻ (σ)Represents σ-donation from cyanide ligands to the nickel center.
BondingNi (dπ) + CN⁻ (π*)Represents π-backbonding from the nickel center to the cyanide ligands. nsf.gov
AntibondingNi (dx²-y²) + CN⁻ (σ)The highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) transition often involves this orbital.

Ab Initio Methods for High-Level Electronic Structure Determination

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. wikipedia.org These methods aim to solve the electronic Schrödinger equation and can provide highly accurate descriptions of electronic structures, especially when electron correlation effects are significant. frontiersin.org

For transition metal complexes like this compound, methods such as Møller-Plesset perturbation theory (MP2), Configuration Interaction (CI), and Coupled Cluster (CC) theory have been employed to obtain precise electronic structures. researchgate.net These post-Hartree-Fock methods systematically improve upon the Hartree-Fock approximation by including electron correlation. wikipedia.org

Recent studies on tetracyanonickelate(II) have utilized advanced ab initio techniques, including NEVPT2-CASSCF and EOM-CCSD, to accurately determine the ordering of frontier d- and p-orbitals and to assign bands in the absorption spectrum. nsf.gov Such calculations are computationally demanding but are invaluable for resolving ambiguities in electronic structure that may persist with other methods. nsf.govresearchgate.net The application of these high-level methods has been crucial in confirming the d-orbital energy ordering in square-planar nickel cyanide complexes. nsf.gov

Comparison of Ab Initio Methods for Electronic Structure Calculation
MethodKey FeaturesTypical Application
MP2Includes electron correlation at the second order of perturbation theory.Calculating ground-state energies and geometries. researchgate.net
CASSCFA multi-reference method that is good for describing systems with static correlation.Studying excited states and bond-breaking processes. nsf.gov
Coupled ClusterProvides a high-accuracy treatment of electron correlation.Benchmark calculations for energies and properties. arxiv.org

Computational Modeling of Reaction Mechanisms Involving this compound

Computational modeling is a powerful tool for elucidating the intricate steps of chemical reactions involving this compound and related species. mit.edunih.gov By mapping out the potential energy surface, researchers can identify transition states, intermediates, and determine the activation energies associated with different reaction pathways. utexas.edu

DFT calculations are frequently used to study the mechanisms of nickel-catalyzed reactions. rsc.orgacs.org For instance, the mechanism of reductive elimination from Ni(II) species, a key step in many cross-coupling reactions, has been investigated computationally. rsc.org These studies can reveal the factors that control the reaction's feasibility and selectivity.

In the context of this compound, computational modeling can be applied to understand its formation, decomposition, and its role in various chemical transformations. For example, the mechanism of cyanide addition to a nickel center or the substitution of cyanide ligands can be modeled. berkeley.edu These computational studies provide insights that can guide the design of new catalysts and synthetic routes. rsc.org

Computed Parameters for Reaction Mechanisms Involving Nickel Complexes
Reaction TypeComputed ParameterSignificance
Reductive EliminationActivation EnergyDetermines the rate of C-C or C-X bond formation. rsc.org
Ligand SubstitutionReaction EnergyIndicates the thermodynamic favorability of replacing one ligand with another.
Oxidative AdditionTransition State GeometryProvides insight into the geometry of the highest energy point along the reaction coordinate.

Studies on Charge Transfer and Intermolecular Interactions

The study of charge transfer and intermolecular interactions is crucial for understanding the properties and behavior of this compound in various environments. Charge transfer events, such as metal-to-ligand charge transfer (MLCT), can be investigated using computational methods like time-dependent DFT (TD-DFT). nsf.govchemrxiv.org

In this compound systems, the possibility of MLCT from the nickel center to the π* orbitals of the cyanide ligands can be explored computationally. illinois.edu These calculations can predict the energies of electronic transitions, which can then be compared with experimental UV-Vis spectra. The nature of the charge transfer can have significant implications for the photochemical properties of the complex.

Computational Insights into Electronic and Intermolecular Interactions
Interaction TypeComputational MethodInformation Gained
Charge TransferTD-DFTPrediction of electronic transition energies and characterization of excited states. illinois.edu
IntermolecularHirshfeld Surface AnalysisVisualization and quantification of non-covalent interactions in the solid state. nih.gov
Charge TransferSpectroelectrochemistryCharacterization of metal-metal charge-transfer bands. nih.gov

Emerging Research Directions and Future Perspectives

Exploration of Dicyanonickel in Advanced Materials Science

The unique coordination chemistry and electronic properties of this compound complexes make them versatile building blocks for a wide array of advanced materials. bohrium.com The square-planar geometry of the tetracyanonickelate(II) anion, [Ni(CN)₄]²⁻, is a particularly useful motif for constructing multidimensional structures with interesting and potentially useful properties. bohrium.com

One of the most promising areas of exploration is the development of coordination polymers (CPs) and metal-organic frameworks (MOFs) . These materials, formed by the self-assembly of metal ions (or metal clusters) and organic ligands, can exhibit high porosity and tunable functionalities. semanticscholar.org this compound units can be incorporated as nodes or linkers in these frameworks, leading to materials with potential applications in gas storage and separation. semanticscholar.org The ability to tune the pore size and surface chemistry of these materials by judicious selection of organic linkers opens up possibilities for selective gas adsorption.

In the realm of catalysis , nickel-based coordination polymers are being investigated as robust and efficient heterogeneous catalysts. mdpi.comresearchgate.net For instance, a water-stable and crystalline coordination polymer based on nickel(II)-cyamelurate has been shown to be an effective catalyst for the reduction of 4-nitrophenol. mdpi.comresearchgate.net The catalytic activity of such materials is often superior to that of homogeneous catalysts based on aqueous Ni²⁺ ions, highlighting the importance of the coordination environment in facilitating chemical transformations. mdpi.comresearchgate.net The development of this compound-based catalysts remains an active area of research, with a focus on enhancing stability, selectivity, and recyclability.

Furthermore, the magnetic properties of this compound-containing materials are attracting considerable attention. The ability of the cyanide ligand to mediate magnetic exchange interactions between metal centers can lead to the formation of molecular magnets. These materials exhibit interesting magnetic phenomena, such as single-molecule magnet (SMM) behavior, which could have applications in high-density information storage and quantum computing.

Another emerging application is in the field of supercapacitors . A two-dimensional layered nickel-based coordination polymer has demonstrated outstanding pseudocapacitor behavior, with a high specific capacitance and good cyclic stability. bohrium.com This suggests that this compound-based materials could play a role in the development of next-generation energy storage devices. bohrium.com

Material TypePotential ApplicationKey this compound Feature
Coordination Polymers/MOFsGas Storage & SeparationStructural building block
Nickel-Based CPsHeterogeneous CatalysisActive catalytic sites
Cyanide-Bridged ComplexesMolecular MagnetsMediation of magnetic exchange
Layered Coordination PolymersSupercapacitorsHigh specific capacitance

Integration of this compound Chemistry with Nanoscience

The convergence of this compound chemistry and nanoscience is paving the way for the development of novel nanomaterials with enhanced properties and functionalities. The synthesis of nickel and nickel oxide nanoparticles is a well-established field, with a variety of methods available to control their size, shape, and surface chemistry. nih.govmdpi.comresearchgate.net These nanoparticles exhibit unique magnetic, catalytic, and electronic properties that differ from their bulk counterparts. researchgate.net

An exciting research direction is the use of this compound complexes as precursors for the synthesis of nickel-containing nanoparticles. By carefully controlling the decomposition or reduction of these complexes, it is possible to produce nanoparticles with well-defined characteristics. This approach offers a "bottom-up" strategy for nanomaterial fabrication, allowing for precise control over the final product.

The integration of this compound units into nanostructures can also lead to hybrid materials with synergistic properties. For example, the incorporation of this compound complexes into carbon-based nanomaterials, such as graphene or carbon nanotubes, could result in composites with enhanced electrical conductivity and catalytic activity. These materials could find applications in sensors, electronic devices, and energy conversion systems.

Moreover, the development of "green" and sustainable methods for the synthesis of nickel-based nanoparticles is a key area of focus. nih.gov The use of biological systems, such as plants and microorganisms, to mediate the synthesis of nanoparticles offers an environmentally friendly alternative to traditional chemical methods. nih.govnih.gov This "biosynthesis" approach is not only cost-effective but can also provide a level of control over the size and morphology of the resulting nanoparticles. nih.gov

Nanoscience Integration AreaDescriptionPotential Impact
Nanoparticle SynthesisUse of this compound as precursorsPrecise control over nanoparticle properties
Hybrid NanomaterialsCombining this compound with other nanomaterialsSynergistic functionalities for advanced applications
Green SynthesisBiosynthesis of nickel-based nanoparticlesEnvironmentally friendly and cost-effective fabrication

Development of Novel Computational Tools for this compound Reactivity Prediction

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of chemical systems. In the context of this compound chemistry, computational methods are being increasingly employed to investigate electronic structure, bonding, and reactivity. Density Functional Theory (DFT) is a particularly powerful method for studying the properties of nickel complexes, providing insights that can be difficult to obtain through experiments alone.

A key area of development is the use of computational models to predict the catalytic activity of this compound-based materials. researchgate.net By simulating the reaction pathways and calculating the activation energies of different catalytic cycles, researchers can identify the most promising catalyst candidates for a given chemical transformation. This predictive capability can significantly accelerate the discovery and optimization of new catalysts, reducing the need for time-consuming and expensive trial-and-error experimentation. researchgate.net

Machine learning is also emerging as a powerful tool for predicting the properties and reactivity of chemical compounds. rsc.org By training machine learning models on large datasets of experimental and computational data, it is possible to develop predictive models that can rapidly screen large numbers of potential this compound complexes for desired properties. rsc.org This data-driven approach has the potential to revolutionize the design of new materials with tailored functionalities. rsc.org

Furthermore, computational tools are being used to predict the crystal structures of this compound-containing materials. researchgate.net Crystal structure prediction is a challenging problem, but recent advances in computational algorithms and hardware are making it increasingly feasible to predict the solid-state structures of complex materials from first principles. researchgate.net This capability is crucial for understanding the structure-property relationships in these materials and for designing new materials with desired properties.

Computational ToolApplication in this compound ResearchBenefit
Density Functional Theory (DFT)Electronic structure and reactivity analysisFundamental understanding of chemical behavior
Catalytic Activity Prediction ModelsScreening and optimization of catalystsAccelerated discovery of new catalysts
Machine LearningPrediction of properties and reactivityHigh-throughput screening of candidate materials
Crystal Structure PredictionDetermination of solid-state structuresUnderstanding structure-property relationships

Challenges and Opportunities in Fundamental and Applied this compound Research

Despite the significant progress in this compound chemistry, several challenges remain that need to be addressed to fully realize the potential of these compounds. One of the primary challenges is the inherent toxicity of cyanide. This necessitates careful handling and disposal procedures and motivates the development of safer and more environmentally friendly synthetic methods. The "green" synthesis approaches discussed in the context of nanoscience are a step in the right direction. nih.govnih.gov

Another challenge is the stability of this compound-based materials, particularly coordination polymers, under various conditions. mdpi.com For applications in catalysis and gas storage, it is crucial that these materials maintain their structural integrity over multiple cycles of use. mdpi.com Researchers are actively exploring strategies to enhance the stability of these materials, such as the use of more robust organic linkers and the introduction of cross-linking between polymer chains.

The controlled synthesis of this compound-based materials with desired properties remains a significant challenge. mdpi.com Achieving precise control over the dimensionality, topology, and functionality of coordination polymers, for example, requires a deep understanding of the self-assembly process. Similarly, the synthesis of nanoparticles with a narrow size distribution and uniform morphology is often difficult to achieve. mdpi.com

Despite these challenges, the opportunities in this compound research are vast and exciting. The continued exploration of new synthetic methodologies will undoubtedly lead to the discovery of novel this compound-based materials with unprecedented properties. The development of advanced characterization techniques will provide deeper insights into the structure and dynamics of these materials, enabling a more rational design of materials with targeted functionalities.

The increasing demand for new materials for clean energy technologies presents a significant opportunity for this compound research. nickelinstitute.orgrsc.orgnickelinstitute.orgresearchgate.net As discussed, this compound-based materials have shown promise in applications such as catalysis, energy storage, and gas separation, all of which are critical for a sustainable future. bohrium.commdpi.com

Furthermore, the synergy between experimental and computational chemistry will continue to drive innovation in the field. researchgate.net Computational tools will play an increasingly important role in guiding the synthesis and characterization of new materials, while experimental studies will provide the necessary data to validate and refine computational models. This collaborative approach will be essential for tackling the complex challenges and unlocking the full potential of this compound chemistry.

Q & A

Q. What experimental techniques are critical for validating the synthesis of dicyanonickel complexes?

To confirm successful synthesis, researchers should employ a combination of spectroscopic and crystallographic methods. Infrared (IR) spectroscopy identifies the ν(C≡N) stretching vibrations (typically ~2100–2150 cm⁻¹), while X-ray diffraction (XRD) provides structural confirmation of the square-planar geometry common in nickel(II) cyanide complexes. Elemental analysis (C, H, N) ensures stoichiometric consistency. For reproducibility, document reaction conditions (temperature, solvent, molar ratios) and characterize intermediates .

Q. How should researchers design experiments to study ligand substitution dynamics in this compound complexes?

Use kinetic studies with varying ligand concentrations and temperature controls. UV-Vis spectroscopy monitors reaction progress via absorbance changes at characteristic metal-ligand charge transfer (MLCT) bands. Pair this with stopped-flow techniques for rapid kinetic measurements. Include control experiments with inert ligands (e.g., NH₃) to isolate substitution effects .

Q. What precautions are necessary to prevent hydrolysis or decomposition of this compound complexes during synthesis?

Conduct reactions under anhydrous conditions in inert atmospheres (e.g., nitrogen/argon gloveboxes). Use aprotic solvents (acetonitrile, DMF) and avoid aqueous media. Monitor pH to prevent cyanide ligand protonation, which destabilizes the complex. Pre-dry solvents and reagents, and confirm purity via TGA (thermogravimetric analysis) .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and theoretical data on this compound stacking interactions?

Density Functional Theory (DFT) with dispersion corrections (e.g., TPSS-D3/def2-TZVP) models non-covalent interactions in crystal structures. Compare calculated stacking energies (e.g., ~5–15 kJ/mol) with experimental XRD-derived torsion angles and interplanar distances. Discrepancies may arise from solvent effects or crystal packing forces not captured in gas-phase calculations .

Q. What methodological approaches are effective in analyzing magnetic exchange interactions in polynuclear this compound assemblies?

Use SQUID magnetometry to measure temperature-dependent magnetic susceptibility (χ vs. T). Fit data to the Heisenberg-Dirac-van Vleck (HDVV) model for exchange coupling constants (J). Pair this with EPR spectroscopy to detect zero-field splitting in high-spin nickel(II) centers. Correlate results with structural data (bond lengths, angles) from XRD .

Q. How can researchers address inconsistencies in redox behavior observed in electrochemical studies of this compound complexes?

Perform cyclic voltammetry (CV) under rigorously degassed conditions to eliminate oxygen interference. Use ferrocene/ferrocenium as an internal reference. Compare results with computational redox potentials (e.g., via DFT ΔSCF method). If discrepancies persist, investigate solvent/electrolyte effects or irreversible electron transfer pathways using controlled potential electrolysis .

Data Analysis and Interpretation

Q. What statistical tools are recommended for analyzing variability in spectroscopic data across this compound samples?

Apply multivariate analysis (e.g., PCA) to IR or Raman datasets to identify outlier spectra. Use error bars in UV-Vis absorbance plots to represent triplicate measurements. For crystallographic data, report R-factors and residual electron density metrics. Address outliers by revisiting synthesis protocols or refining measurement conditions .

Q. How should researchers formulate hypotheses to explain unexpected paramagnetism in diamagnetic this compound complexes?

Hypothesize structural distortions or ligand-field perturbations altering nickel(II)'s electronic configuration. Test via variable-temperature XRD (to detect structural changes) and magnetic circular dichroism (MCD). Cross-validate with CASSCF calculations to assess ligand-field splitting energies .

Experimental Design and Validation

Q. What strategies ensure reproducibility in solvent-dependent studies of this compound reactivity?

Standardize solvent purity (HPLC-grade) and degassing procedures. Use a solvent parameter database (e.g., Kamlet-Taft) to correlate reactivity with solvent polarity or donor number. Include a minimum of three solvents with varying dielectric constants in each study .

Q. How can researchers validate the absence of trace metal impurities in this compound samples?

Employ ICP-MS for elemental profiling. Compare experimental magnetic moments with spin-only values for nickel(II) (μ = ~2.83 BM). Deviations >10% suggest paramagnetic impurities. Purify via recrystallization or column chromatography, and repeat characterization .

Handling Contradictions

Q. What steps mitigate biases in interpreting XRD data for low-symmetry this compound crystals?

Refine structures using high-resolution data (≤0.8 Å). Validate with Hirshfeld surface analysis to detect weak interactions. Cross-check bond lengths/angles against crystallographic databases (e.g., CCDC). Report disorder models and anisotropic displacement parameters transparently .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.